CTLA-4 inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) is a protein receptor that acts as an immune checkpoint and downregulates immune responses . CTLA-4 inhibitors are a type of immune checkpoint inhibitor drug that helps treat cancer by preventing T-cells from binding with partner proteins that may prevent them from attacking unhealthy cells . The first characterized inhibitory immune checkpoint was CTLA-4 .

Synthesis Analysis

The LC4 peptide, a CTLA-4 inhibitor, was obtained through phage display peptide library screening and could block the CTLA-4/CD80 interaction . The LC4 peptide was modified to improve its tumor-targeting ability and reduce peripheral immune system activation .

Molecular Structure Analysis

The spatially folded drug molecule and CTLA-4 structure were analyzed using various servers and software . A structural analysis of the association of both PP2AA and PP2AC subunits with CTLA-4 was also performed .

Chemical Reactions Analysis

CTLA-4 inhibitors block the interaction of CTLA-4 with its ligands, resulting in increased luminescent signal . Compounds binding to CTLA-4 affected the expression and/or membrane distribution of CTLA-4 .

Physical And Chemical Properties Analysis

Quantum binding energies of the checkpoint protein CTLA-4 in complex with the immuno-oncological drug ipilimumab have been studied . Many structural properties of this drug have been unveiled .

Applications De Recherche Scientifique

Modulation of T-cell Activation

CTLA-4 is a pivotal immune checkpoint receptor that plays a crucial role in modulating T-cell activation . A common mutation, G199R, in the cytoplasmic domain of CTLA-4 impacts its inhibitory function . This mutation leads to a distinct conformational alteration, enhancing protein–membrane interactions .

Immunotherapy for Breast Cancer

CTLA-4 inhibitors are gaining momentum for the treatment of breast cancer . However, the cure rates are relatively low . To improve the efficacy of CTLA-4-based therapy for breast cancer, further research is imperative to explore more effective immune-based treatment strategies .

Combination Therapy in Breast Cancer

In addition to monotherapy, CTLA-4 inhibitors are also being investigated in combination with other immune checkpoint inhibitors (ICIs) or alternative medications . This combination therapy could potentially enhance the effectiveness of breast cancer treatment .

Understanding Adverse Events

Immune-related adverse events (irAEs) are associated with CTLA-4 inhibitors . Understanding these adverse events is crucial for the development of appropriate clinical tumor immunotherapy regimens and intervention strategies .

Antitumor Activity

By inhibiting CTLA-4, a T-cell negative regulator, effective antitumor activity could be increased . This has been demonstrated in mice with systemic treatment of the monoclonal antibody ipilimumab .

Development of Novel Antibodies

The structure of CTLA-4 complexed with a pH-sensitive cancer immunotherapeutic antibody sheds light on the development of novel CTLA-4 antibodies . These antibodies target different surface areas of CTLA-4 for safer cancer immunotherapy .

Mécanisme D'action

CTLA-4 is a T-cell co-receptor that has a superior binding affinity with B7 family molecules, including CD80 and CD86 on antigen-presenting cells (APCs) . CTLA-4 binds with B7 co-stimulatory receptors, playing a negative role in the activation of T cells . After T-cell activation, CTLA-4s express and move to the cell membranes, take over B7 from CD28, and suppress T-cell activity .

Propriétés

IUPAC Name |

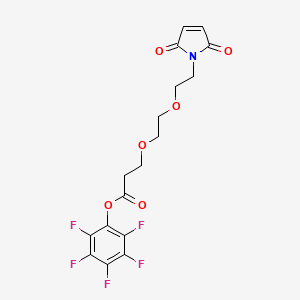

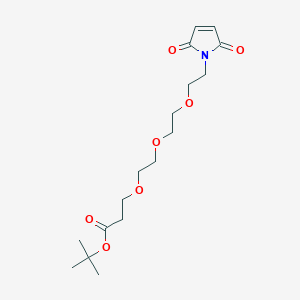

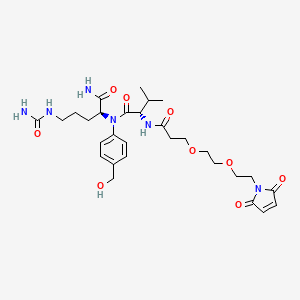

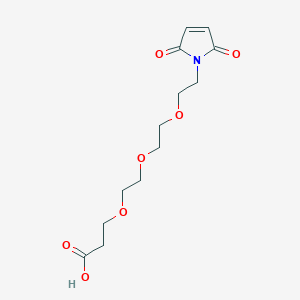

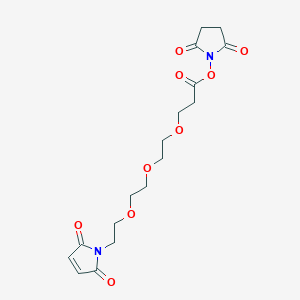

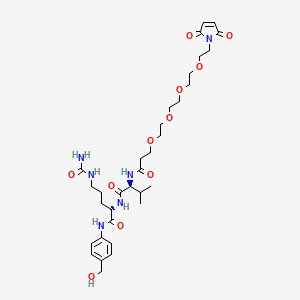

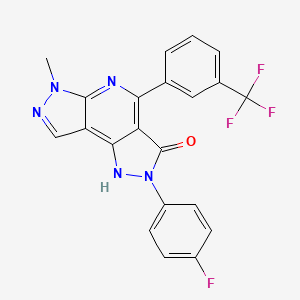

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKVVTLTCHDAST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F4N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CTLA-4 inhibitor | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.